molecular formula C14H21N3O4 B3380808 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid CAS No. 2059970-37-3

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3380808
CAS No.: 2059970-37-3
M. Wt: 295.33
InChI Key: SMNGVKZBJGNAFI-UHFFFAOYSA-N
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Description

1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 2059970-37-3) is a high-purity heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry . With a molecular formula of C14H21N3O4 and a molecular weight of 295.33 g/mol, this compound is specifically designed for research applications only and is not intended for diagnostic, therapeutic, or personal use . This heterocyclic amino acid-like derivative serves as a crucial precursor and chiral building block for the synthesis of more complex molecules . Its molecular structure incorporates both a protected piperidine ring and a pyrazole carboxylic acid functional group, making it a valuable scaffold for constructing DNA-encoded chemical libraries and for use in diversity-oriented synthesis (DOS) to achieve a high degree of structural and functional diversity . Researchers utilize this compound in the development of novel heterocyclic hybrids and peptides, exploring its potential in various biochemical applications . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's utility in multi-step synthetic sequences by allowing for selective deprotection under mild acidic conditions. Proper storage in a dry environment at room temperature is recommended to maintain the integrity and stability of the product over time .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-7-4-10(5-8-16)17-9-6-11(15-17)12(18)19/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNGVKZBJGNAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059970-37-3
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the tert-butoxycarbonyl group. This is followed by the formation of the pyrazole ring and subsequent carboxylation. Common reagents used in these reactions include tert-butyl chloroformate, hydrazine, and carbon dioxide. The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, with temperature control being crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C13H22N4O4
  • Molecular Weight: 294.34 g/mol
  • CAS Number: 1034976-50-5

The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances its stability and solubility in organic solvents. The pyrazole ring contributes to its biological activity by providing sites for molecular interactions.

Medicinal Chemistry

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid has been explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy against various diseases, particularly in the context of cancer treatment.

Case Study: Anticancer Activity

  • Research Findings: Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the inhibition of specific enzymes or pathways crucial for tumor growth .

PROTAC Development

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells.

Application Details:

  • The incorporation of this compound into PROTACs enhances their structural rigidity, which is essential for optimal ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .

Synthesis of Bioactive Molecules

This compound is utilized as a building block in the synthesis of various bioactive molecules. Its ability to participate in diverse chemical reactions allows for the generation of complex structures that can be fine-tuned for specific biological activities.

Synthetic Pathways:

  • Researchers have developed synthetic routes employing this compound to create novel pyrazole derivatives with enhanced pharmacological profiles .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity demonstrated through cytotoxicity assays
PROTAC DevelopmentRigid linker enhancing drug-like properties and ternary complex formation
Synthesis of Bioactive CompoundsBuilding block for generating novel pyrazole derivatives

Mechanism of Action

The mechanism of action of 1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively bind to its target without undergoing premature degradation. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(a) tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5)

  • Molecular Formula : C₁₃H₂₁N₃O₂ (MW: 251.32 g/mol) .
  • Key Differences : Lacks the carboxylic acid group at the pyrazole 3-position.
  • Implications : Reduced polarity and reactivity compared to the target compound. Primarily used as a precursor for coupling reactions .

(b) 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic Acid

  • Key Differences : Replaces pyrazole with a 1,2,3-triazole ring.
  • Implications : Triazole’s stronger hydrogen-bonding capacity may enhance binding to biological targets like enzymes or receptors .

(c) 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid (CAS: 782494-23-9)

  • Molecular Formula : C₉H₁₃N₃O₂ (MW: 195.22 g/mol) .
  • Key Differences : Absence of the Boc group exposes the piperidine nitrogen, increasing reactivity but reducing stability in acidic conditions .

Pyrazole Carboxylic Acid Derivatives with Varied Substituents

(a) 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₇H₁₁N₃O₄ (MW: 321.29 g/mol) .
  • Key Differences : Contains a benzoyl group and nitro-substituted phenyl ring instead of Boc-piperidine.

(b) 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

  • Key Differences : Cyclobutylmethyl substituent replaces Boc-piperidine.
  • Implications : Increased lipophilicity may improve blood-brain barrier penetration, making it suitable for CNS-targeting drugs .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Key Spectral Features (IR/NMR)
Target Compound C₁₄H₂₁N₃O₄ 295.34 IR: 1640 cm⁻¹ (C=O), 1H NMR: δ 9.17–9.24 (CHO)
tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate C₁₃H₂₁N₃O₂ 251.32 IR: 1633 cm⁻¹ (C=O), 1H NMR: δ 8.24 (s, pyrazole-H)
1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride C₉H₁₃N₃O₂·2HCl 268.12 1H NMR: δ 10.36–11.51 (piperidine-H)

Biological Activity

1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid, often referred to as Boc-piperidine-pyrazole, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H22N4O3
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 1034976-50-5
  • Appearance : White powder
  • Purity : ≥ 98%

The biological activity of Boc-piperidine-pyrazole is attributed to its ability to interact with various biological targets. It has been identified as a potent inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. For example, studies have shown that derivatives of this compound can inhibit the activity of protein kinases involved in tumor growth and metastasis.

1. Anticancer Activity

Boc-piperidine-pyrazole has been evaluated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Animal models of inflammatory diseases revealed that Boc-piperidine-pyrazole significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and inhibited the activation of NF-kB signaling pathways .

3. Neuroprotective Properties

Recent studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and neuronal apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

StudyFindingsReference
Study on Anticancer Activity Demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range
Inflammation Model Reduced TNF-alpha and IL-6 levels in a murine model of arthritis
Neuroprotection Attenuated oxidative stress markers in neuronal cells exposed to neurotoxic agents

Structure-Activity Relationship (SAR)

The biological activity of Boc-piperidine-pyrazole can be influenced by structural modifications. Substituents on the pyrazole ring and piperidine moiety can enhance or diminish its potency against specific biological targets. For instance, variations in the tert-butoxycarbonyl group have been explored to optimize pharmacokinetic properties and selectivity for target enzymes .

Q & A

Q. Critical factors affecting yield :

  • Temperature control (40–100°C for coupling steps) .
  • Catalyst loading (e.g., cesium carbonate as a base) .
  • Solvent selection (e.g., tert-butyl alcohol for inert atmosphere reactions) .

How can researchers characterize the structural integrity of this compound post-synthesis?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions on the piperidine and pyrazole rings .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular bonds between pyrazole carboxyl groups and adjacent molecules) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect byproducts .

What safety protocols are critical during handling and synthesis?

Q. Basic

  • Personal Protective Equipment (PPE) : Respiratory protection, gloves, and eye/face shields to avoid inhalation or contact with irritants .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., tert-butyl alcohol) .
  • Emergency measures : Immediate access to eye wash stations and decontamination facilities .

How can researchers troubleshoot discrepancies in reported reaction yields?

Q. Advanced

  • Parameter screening : Systematically vary catalyst ratios, solvent polarity, and reaction duration. For example, yields improved from 50% to 80% by increasing palladium diacetate loading from 2% to 5% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete deprotection of Boc groups or ester hydrolysis intermediates) .
  • Scale-up adjustments : Optimize stirring efficiency and temperature uniformity in larger batches .

What strategies resolve contradictions in spectroscopic data interpretation?

Q. Advanced

  • Multi-technique validation : Cross-reference NMR data with IR spectroscopy (e.g., confirming carboxylic acid C=O stretches at ~1700 cm1^{-1}) and mass spectrometry .
  • Dynamic NMR experiments : Resolve rotational isomerism in piperidine rings by variable-temperature 1H^1H NMR .
  • Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

How can structural modifications enhance bioactivity or solubility?

Q. Advanced

  • Pyrazole functionalization : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to improve metabolic stability .
  • Piperidine substitution : Replace tert-butoxycarbonyl with acyloxymethyl groups to enhance water solubility .
  • Prodrug strategies : Convert the carboxylic acid to ester prodrugs for improved membrane permeability .

What analytical methods detect and quantify impurities in bulk samples?

Q. Advanced

  • HPLC-MS : Identify trace impurities (e.g., Boc-deprotection byproducts or unreacted intermediates) with a limit of detection (LOD) <0.1% .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content) to confirm synthetic accuracy .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .

How do steric effects influence the reactivity of the piperidine-pyrazole scaffold?

Q. Advanced

  • Steric hindrance : Bulky tert-butoxycarbonyl groups slow nucleophilic attacks at the piperidine nitrogen, requiring stronger acidic conditions for deprotection .
  • Conformational analysis : X-ray data show that the equatorial position of the pyrazole ring minimizes steric clashes with the Boc group .
  • Dynamic kinetic resolution : Use chiral catalysts to control stereochemistry during coupling steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(1-(Tert-butoxycarbonyl)piperidin-4-YL)-1H-pyrazole-3-carboxylic acid

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